Epitetraciclina

Descripción general

Descripción

La epítetraciclina es un derivado de la tetraciclina, un antibiótico de amplio espectro que inhibe la síntesis de proteínas bacterianas. Es parte de la familia de las tetraciclinas, que incluye otros antibióticos conocidos como doxiciclina y minociclina . La epítetraciclina es conocida por sus propiedades antibacterianas y se utiliza en diversas aplicaciones médicas y científicas.

Aplicaciones Científicas De Investigación

La epítetraciclina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar reacciones y mecanismos químicos.

Biología: Se emplea en la investigación sobre resistencia bacteriana e inhibición de la síntesis de proteínas.

Medicina: Se investiga su posible uso en el tratamiento de infecciones bacterianas y otras afecciones médicas.

Industria: Se utiliza en el desarrollo de nuevos antibióticos y otros productos farmacéuticos

Mecanismo De Acción

La epítetraciclina ejerce sus efectos uniéndose a la subunidad ribosómica 30S de las bacterias, evitando que el tRNA aminoacilado se una al sitio A del ribosoma. Esta inhibición de la traducción conduce a la cesación de la síntesis de proteínas, matando finalmente a las bacterias . La unión es reversible, lo que permite un uso controlado en diversas aplicaciones .

Análisis Bioquímico

Biochemical Properties

Epitetracycline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site . This interaction disrupts the elongation phase of protein synthesis, leading to the inhibition of bacterial growth. Epitetracycline also interacts with metal ions such as calcium, magnesium, and iron, forming complexes that influence its antimicrobial activity .

Cellular Effects

Epitetracycline exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In eukaryotic cells, epitetracycline can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes . This can result in altered cellular metabolism and reduced ATP production. Additionally, epitetracycline has been shown to influence cell signaling pathways and gene expression, potentially leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of epitetracycline involves its binding to the 30S ribosomal subunit, where it interferes with the binding of aminoacyl-tRNA to the ribosome . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. Epitetracycline also inhibits the activity of certain enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial effects . Additionally, epitetracycline can induce changes in gene expression by affecting transcriptional regulators and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epitetracycline can change over time due to its stability and degradation. Epitetracycline is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or acidic conditions . Over time, the degradation products of epitetracycline may exhibit reduced antimicrobial activity or different biological effects. Long-term studies have shown that continuous exposure to epitetracycline can lead to the development of bacterial resistance, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

The effects of epitetracycline vary with different dosages in animal models. At therapeutic doses, epitetracycline effectively inhibits bacterial infections without causing significant adverse effects . At higher doses, epitetracycline can cause toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where low doses may not be sufficient to achieve the desired antimicrobial effect, while excessively high doses can lead to severe toxicity . Careful dosage optimization is essential to balance efficacy and safety.

Metabolic Pathways

Epitetracycline is involved in several metabolic pathways, including its own metabolism and the metabolism of other compounds. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of epitetracycline are excreted through the kidneys and bile. Epitetracycline can also affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, leading to changes in metabolite levels . These effects can influence the overall metabolic state of the organism.

Transport and Distribution

Epitetracycline is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and active transport . Epitetracycline interacts with transporters and binding proteins, such as the multidrug resistance protein (MDR) family, which can affect its intracellular localization and accumulation . The distribution of epitetracycline within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of epitetracycline is critical for its activity and function. Epitetracycline primarily localizes to the cytoplasm, where it binds to ribosomes and inhibits protein synthesis . It can also accumulate in mitochondria, affecting mitochondrial protein synthesis and function . The localization of epitetracycline is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of epitetracycline is essential for elucidating its mechanism of action and potential side effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La epítetraciclina se puede sintetizar a partir de la tetraciclina mediante una serie de reacciones químicas. Un método común implica la acidificación de la solución madre de cristalización de la sal doble de urea de tetraciclina a un pH de 1.0-3.0, seguido de agitación a 25-40 °C. Luego, el filtrado se enfría y se introduce agua de amoníaco para controlar el pH a 4.0-6.0, lo que conduce a la cristalización .

Métodos de producción industrial

La producción industrial de epítetraciclina implica pasos similares pero a mayor escala. El proceso incluye acidificación, filtración, enfriamiento y cristalización, asegurando que el producto final cumpla con los estándares de calidad para su uso en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

La epítetraciclina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La epítetraciclina se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la epítetraciclina, alterando sus propiedades.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones varían según la reacción y el producto deseados .

Productos principales formados

Comparación Con Compuestos Similares

Compuestos similares

La epítetraciclina es similar a otras tetraciclinas como:

- Tetraciclina

- Doxciclina

- Minociclina

- Oxitetraciclina

- Clortetraciclina

Singularidad

La epítetraciclina es única debido a su estructura química y propiedades específicas, que le permiten utilizarse en aplicaciones especializadas. Su capacidad para sufrir diversas reacciones químicas y formar diferentes derivados la convierte en un compuesto valioso en la investigación científica y las aplicaciones industriales .

Actividad Biológica

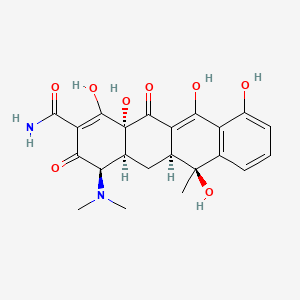

Epitetracycline (ETC) is a derivative of tetracycline, a well-known class of antibiotics. It is characterized by its epimerization at the C4 position of the tetracycline structure, which significantly influences its biological activity and efficacy. This article delves into the biological activity of epitetracycline, exploring its effects, mechanisms of action, and implications in various contexts, including microbial communities and clinical applications.

Chemical Structure and Properties

Epitetracycline is chemically similar to tetracycline but differs in its stereochemistry. The molecular formula for epitetracycline is , with a molecular weight of 480.9 g/mol. The structural modification leads to reduced antibiotic potency compared to its parent compound, tetracycline .

Table 1: Comparison of Tetracycline and Epitetracycline

| Property | Tetracycline | Epitetracycline |

|---|---|---|

| Molecular Formula | C22H24N2O8 | C22H25ClN2O8 |

| Molecular Weight | 444.46 g/mol | 480.9 g/mol |

| Activity | Broad-spectrum antibiotic | Reduced activity |

| Epimerization | Not applicable | Occurs at C4 position |

Epitetracycline functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome during translation . Despite this mechanism being similar to that of tetracycline, the reduced binding affinity results in lower antibacterial activity.

Effects on Microbial Communities

A study investigated the impact of tetracycline and epitetracycline on sediment microbial communities in aquaculture settings. The research revealed that while tetracycline inhibited microbial respiration at concentrations above 50 mg/kg, epitetracycline exhibited an opposite effect, enhancing microbial metabolic activity . This finding suggests that epitetracycline may have unique interactions within microbial ecosystems that could influence community structure and function.

Case Study: Aquaculture Application

In a controlled experiment involving tilapia farms, sediment samples were treated with varying concentrations of tetracyclines. The study found that high concentrations of both tetracycline and epitetracycline led to significant changes in the microbial community structure, with specific fatty acid biomarkers indicating shifts towards yeast and fungal populations under certain conditions .

Table 2: Microbial Response to Antibiotic Treatment

| Antibiotic | Concentration (mg/kg) | Microbial Response |

|---|---|---|

| Tetracycline | >50 | Inhibition of respiration |

| Epitetracycline | <10 | Enhancement of metabolic activity |

Clinical Implications

Epitetracycline's reduced efficacy raises concerns regarding its clinical use. While it may not serve as a primary antibiotic due to lower potency, understanding its interactions with bacterial communities can inform strategies for managing antibiotic resistance. For instance, its presence in animal feed could potentially alter gut microbiota composition without exerting strong selective pressure on pathogenic bacteria .

Research Findings on Resistance

Recent studies have shown that the use of antibiotics like epitetracycline can lead to resistance development among bacterial populations. The transformation products from these antibiotics can persist in the environment, complicating efforts to manage microbial resistance .

Propiedades

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXMGUDVXFXRIG-PMXORCKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873795 | |

| Record name | Epitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-85-6 | |

| Record name | Epitetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12GU0X3KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.